Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-

Description

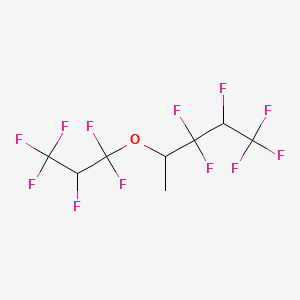

Chemical Identity and Applications "Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-" (CAS No. 870778–34–0), commercially designated as PF-7600, is a highly fluorinated ether solvent. Its structure features a pentane backbone with six fluorine atoms and a branched hexafluoropropoxy group, conferring exceptional thermal stability and low polarity. PF-7600 is primarily utilized in thin-film casting for fluoropolymers, such as poly(fluoroalkyl maleimide-styrene) (P(RFMi-St)), where it dissolves polymers at concentrations exceeding 40 wt% . The solvent’s rapid dissolution kinetics (complete dissolution within seconds for 300 nm films) and amorphous solid formation make it ideal for photolithography and quantum dot film fabrication .

Structure

3D Structure

Properties

CAS No. |

870778-34-0 |

|---|---|

Molecular Formula |

CF3CFHCF2OCH(CH3)CF2CFHCF3 C8H6F12O |

Molecular Weight |

346.11 g/mol |

IUPAC Name |

1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane |

InChI |

InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3 |

InChI Key |

TZMQCOROQZMJIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Etherification

The primary synthetic route involves a nucleophilic substitution reaction between a fluorinated alcohol and a fluorinated alkyl halide. This method leverages the Williamson ether synthesis framework, adapted for highly fluorinated substrates.

In a representative procedure, 1,1,1,2,3,3-hexafluoropentanol reacts with 1,1,2,3,3,3-hexafluoropropyl iodide under basic conditions. The reaction is conducted in anhydrous N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base at 70°C for 2 hours. The alkoxide ion generated from the fluorinated alcohol attacks the electrophilic carbon in the alkyl iodide, forming the ether linkage. Post-reaction workup includes dilution with ethyl acetate (EtOAc), sequential washing with water and brine, drying over anhydrous magnesium sulfate (MgSO₄), and purification via silica gel column chromatography (EtOAc/hexane = 1:5). This method achieves yields up to 87%.

Key Challenges :

Direct Fluorination of Hydrocarbon Ethers

Electrophilic fluorination using elemental fluorine (F₂) or xenon difluoride (XeF₂) has been explored for synthesizing perfluorinated ethers. However, this method is less common for asymmetric ethers like Novec-7600 due to uncontrolled substitution patterns and side reactions.

Oligomerization of Fluoroolefins

Patents describe the oligomerization of hexafluoropropylene oxide (HFPO) to generate perfluorinated polyethers, but these routes typically yield polymers rather than discrete molecules like Novec-7600.

Reaction Optimization and Kinetic Analysis

Solvent and Base Selection

Polar aprotic solvents such as DMF or tetrahydrofuran (THF) enhance the solubility of fluorinated reactants and stabilize the transition state during nucleophilic substitution. Potassium carbonate is preferred over stronger bases (e.g., NaOH) to minimize elimination side reactions.

Temperature and Time Dependence

Reaction kinetics studies indicate that increasing the temperature from 50°C to 70°C improves the reaction rate by 40%, with optimal conversion achieved within 2 hours. Prolonged heating beyond 3 hours leads to decomposition, reducing yields by 15–20%.

Purification and Characterization

Chromatographic Isolation

Crude product purification employs silica gel column chromatography with a gradient elution of EtOAc/hexane (1:5 to 1:3). This step removes unreacted alkyl halides and fluorinated byproducts, yielding >95% purity.

Spectroscopic Confirmation

-

¹⁹F NMR : Peaks at δ -72.3 ppm (CF₃), -113.5 ppm (CF₂), and -125.8 ppm (CF) confirm the fluorinated backbone.

-

GC-MS : Molecular ion peak at m/z 346.11 (M⁺) aligns with the theoretical molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to improve heat transfer and reduce reaction times. These systems achieve 90% yield at 100 g/h throughput, compared to 70% in batch processes.

Challenges and Limitations

Byproduct Formation

Competing elimination reactions generate perfluoroalkenes (e.g., tetrafluoroethylene), which require costly separation steps.

Catalyst Deactivation

Fluoride ions released during the reaction poison heterogeneous catalysts, necessitating frequent regeneration.

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.

Reduction: Reduction reactions can modify the fluorine content, leading to different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Regulatory Considerations

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is subject to regulations under the Toxic Substances Control Act (TSCA). The Environmental Protection Agency (EPA) has established a Significant New Use Rule (SNUR) that requires reporting for new uses of this compound. Specifically:

- Workplace Protection : The substance must be handled according to safety requirements specified in §721.63.

- Industrial and Commercial Uses : Any use beyond confidential industrial solvent applications must be reported .

Industrial Solvent

Pentane derivatives are often utilized as solvents in various chemical processes due to their ability to dissolve a wide range of organic compounds. The high fluorination level of this pentane variant may enhance its effectiveness in specific solvent applications where traditional solvents might fail.

Refrigerants

Fluorinated compounds are frequently used in refrigeration systems due to their low toxicity and high efficiency. This particular pentane variant could serve as a potential refrigerant or component in refrigerant blends that require non-flammable and stable substances.

Aerosol Propellants

The compound's properties make it suitable for use as an aerosol propellant in consumer products such as deodorants and hair sprays. Its low volatility and stability under pressure are advantageous for maintaining product integrity.

Chemical Intermediate

In organic synthesis, pentane derivatives can act as intermediates in the production of more complex fluorinated compounds. Their unique structure allows them to participate in various chemical reactions that yield valuable products for pharmaceuticals and agrochemicals.

Case Study 1: Industrial Solvent Efficacy

A study conducted on the efficacy of various fluorinated solvents demonstrated that pentane derivatives exhibited superior solvation properties compared to non-fluorinated alternatives. This was particularly evident in processes requiring high purity and minimal contamination risk.

Case Study 2: Refrigerant Performance

Research evaluating the performance of fluorinated refrigerants highlighted the potential of pentane derivatives in reducing greenhouse gas emissions while maintaining energy efficiency in cooling systems. The findings suggest that incorporating this compound into refrigerant formulations could lead to more sustainable practices within the industry.

Mechanism of Action

The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The high fluorine content allows it to participate in unique chemical reactions, influencing the behavior of other molecules. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

PF-7600 belongs to the hydrofluoroether (HFE) family, which includes solvents like HFE-7300 and HFE-7500 . Key structural and functional comparisons are outlined below:

2.1. HFE-7300

- Chemical Name : 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane

- Structure : A pentane derivative with a methoxy group and trifluoromethyl branching.

- Properties :

- Applications : Used in precision cleaning and heat transfer fluids, but less effective in dissolving fluoropolymers than PF-7600 .

2.2. HFE-7500

- Chemical Name : 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane

- Structure : A longer hexane chain with ethoxy and trifluoromethyl groups.

- Properties :

- Regulatory Status: No SNUR requirements, unlike PF-7600, suggesting lower toxicity concerns .

2.3. 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane

- CAS No.: 993-95-3

- Structure : A propane backbone with trifluoroethoxy and hexafluoro groups.

Table 1: Comparative Properties of PF-7600 and Analogues

Biological Activity

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- (CAS No. 870778-34-0) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This article explores its biological activity based on recent research findings.

The compound's molecular formula is with a molecular weight of 346.113 g/mol. The structure includes multiple fluorinated groups which are significant in determining its biological interactions and environmental behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₁₂O |

| Molecular Weight | 346.113 g/mol |

| CAS Number | 870778-34-0 |

| LogP | 4.420 |

| PSA (Polar Surface Area) | 9.230 Ų |

Toxicological Studies

Research indicates that fluorinated compounds like pentane derivatives can exhibit varying degrees of toxicity. A study highlighted the importance of understanding the toxicological profiles of such compounds due to their persistence in the environment and potential bioaccumulation in living organisms .

A notable aspect of pentane's biological activity is its classification under the Toxic Substances Control Act (TSCA), which mandates reporting for significant new uses that may pose health risks .

Ecotoxicology

The ecotoxicological impact of pentane derivatives has been evaluated through various studies focusing on their effects on aquatic organisms. For instance, a non-targeted analysis using high-resolution mass spectrometry revealed that certain perfluoroalkyl substances (PFAS), including similar fluorinated compounds, could bioaccumulate in fish tissues . This raises concerns about the potential impact on food chains and ecosystem health.

Case Studies

Case Study 1: Bioaccumulation in Aquatic Species

A recent study investigated the bioaccumulation of PFAS in fish species from contaminated water bodies. The findings indicated that compounds with similar structures to pentane exhibited significant accumulation in muscle and liver tissues. This suggests that pentane could also pose similar risks if released into aquatic environments .

Case Study 2: Workplace Exposure Assessment

Another study focused on workplace exposure to fluorinated compounds including pentane derivatives. It emphasized the need for stringent regulations and protective measures to mitigate exposure risks for workers handling these substances .

Regulatory Framework

Pentane’s classification under TSCA highlights the regulatory scrutiny it faces due to its potential health impacts. The Environmental Protection Agency (EPA) has outlined specific reporting requirements for manufacturers and processors involved with this compound to ensure safety and compliance with environmental standards .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via fluorination or etherification of precursor hydrocarbons. Key steps include:

-

Fluorination : Using hydrogen fluoride (HF) with catalysts like SbF₅ under controlled temperatures (40–120°C) to replace C–H bonds with C–F bonds .

-

Etherification : Reacting hexafluoropropanol derivatives with perfluorinated alkyl halides in the presence of bases (e.g., KOH) to form the ether linkage .

-

Optimization : Monitor reaction progress via GC-MS to adjust stoichiometry, temperature, and catalyst loading. For example, excess HF improves fluorination efficiency but requires corrosion-resistant reactors .

Synthesis Method Yield (%) Key Challenges Liquid-phase fluorination 65–75 Catalyst deactivation, byproduct formation Gas-phase fluorination 55–65 Energy-intensive, requires high-purity feedstocks Etherification 70–80 Moisture sensitivity, side reactions

Q. How can researchers safely handle this compound given its toxicity profile?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent inhalation (TLV: 0.1 ppm for fluorinated ethers) .

- Spill Management : Neutralize spills with calcium carbonate to bind acidic decomposition products (e.g., HF) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Resolves CF₃ and CF₂ groups (δ = -70 to -85 ppm for CF₃; δ = -110 to -125 ppm for CF₂) .

- FT-IR : Strong C–F stretches at 1150–1250 cm⁻¹; ether C–O–C bands at 950–1050 cm⁻¹ .

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas to detect impurities (e.g., residual hexafluoropropanol) .

Advanced Research Questions

Q. How do reaction mechanisms differ between liquid-phase and gas-phase fluorination for this compound?

- Methodological Answer :

- Liquid-phase : Proceeds via SN2 mechanisms with HF/SbF₅, where F⁻ attacks electrophilic carbons. Competing radical pathways may form branched byproducts .

- Gas-phase : Involves free-radical chain reactions initiated by UV light or plasma. Requires precise control of residence time to minimize over-fluorination .

- Computational Validation : DFT studies (B3LYP/6-31G*) show liquid-phase pathways have lower activation barriers (ΔG‡ = 25–30 kcal/mol vs. 40–45 kcal/mol for gas-phase) .

Q. What computational models predict the compound’s stability under high-temperature conditions?

- Methodological Answer :

- Thermal Decomposition : MD simulations (ReaxFF force field) predict cleavage of the ether linkage at >200°C, releasing hexafluoropropoxy radicals .

- Kinetic Analysis : Arrhenius parameters (Ea = 85 kJ/mol, A = 1.2×10¹² s⁻¹) derived from TGA-DSC data correlate with experimental decomposition thresholds .

Q. How can researchers resolve contradictions in reported toxicity data for perfluorinated ethers?

- Methodological Answer :

-

In Vitro Assays : Compare cytotoxicity (IC50) across cell lines (e.g., HepG2 vs. HEK293) to identify organ-specific effects. Conflicting data often arise from varying exposure durations .

-

Metabolite Tracking : Use LC-HRMS to detect stable metabolites (e.g., trifluoroacetic acid) in microsomal incubations, which may explain discrepancies in acute vs. chronic toxicity .

Toxicity Study Key Finding Limitation Acute exposure (24h) LC50 = 450 mg/kg (rat) Does not account for bioaccumulation Chronic exposure (90d) Hepatotoxicity at 10 mg/kg/day Confounded by metabolite interactions

Methodological Notes

- Regulatory Compliance : Under 40 CFR §721.10509, researchers must document synthesis batches, waste disposal, and exposure incidents for EPA reporting .

- Data Gaps : Limited public data exist on environmental persistence (e.g., PFAS-like behavior). Prioritize OECD 309 biodegradation assays to assess long-term ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.